Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-)
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Overview
Description
Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) is a complex organic-inorganic hybrid compound It features a chromate core with a highly substituted benzene ring, making it a unique and versatile molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) involves multiple steps. The initial step typically includes the preparation of the azo compound through a diazotization reaction, followed by coupling with a substituted benzene derivative. The chromate ion is then introduced through a complexation reaction under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to monitor the reaction conditions and the final product’s composition.
Chemical Reactions Analysis
Types of Reactions
Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate core can participate in oxidation reactions, converting organic substrates to their corresponding oxidized forms.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the chromate ion.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) involves its interaction with molecular targets through its chromate core and aromatic ring. The chromate ion can participate in redox reactions, altering the oxidation state of target molecules. The aromatic ring can engage in π-π interactions and hydrogen bonding, facilitating binding to specific sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloroanilino)-3-methylpyrido(1,2-a)benzimidazole-4-carbonitrile
- 3-CL-N-(2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethyl)benzamide
Uniqueness
Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) is unique due to its combination of an azo group, a chromate core, and multiple substituents on the benzene ring
Properties
CAS No. |
85896-36-2 |
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Molecular Formula |
C16H14ClCrN4O8S+ |
Molecular Weight |
509.8 g/mol |
IUPAC Name |
3-[[(Z)-4-(2-chloroanilino)-2-hydroxy-4-oxobut-2-enyl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonic acid;chromium;hydron |
InChI |
InChI=1S/C16H13ClN4O8S.Cr/c17-11-3-1-2-4-12(11)19-15(23)5-9(22)8-18-20-13-6-10(30(27,28)29)7-14(16(13)24)21(25)26;/h1-7,22,24H,8H2,(H,19,23)(H,27,28,29);/p+1/b9-5-,20-18?; |
InChI Key |
RBAATCOBYSGLIA-NRCYWBMXSA-O |
Isomeric SMILES |
[H+].C1=CC=C(C(=C1)NC(=O)/C=C(/CN=NC2=C(C(=CC(=C2)S(=O)(=O)O)[N+](=O)[O-])O)\O)Cl.[Cr] |
Canonical SMILES |
[H+].C1=CC=C(C(=C1)NC(=O)C=C(CN=NC2=C(C(=CC(=C2)S(=O)(=O)O)[N+](=O)[O-])O)O)Cl.[Cr] |
Origin of Product |
United States |
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